

Application of PSTAIR Antibody in Flow Cytometry: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: PSTAIR

Cat. No.: B151672

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Introduction

The **PSTAIR** antibody is a valuable tool for cell biology research, particularly in the study of the cell cycle. This monoclonal or polyclonal antibody recognizes the highly conserved **PSTAIR** amino acid sequence (EGV**PSTAIR**EISLLKE) found in cyclin-dependent kinases (CDKs), most notably CDK1 (also known as CDC2) and CDK2.^{[1][2]} These kinases are pivotal regulators of cell cycle progression, making the **PSTAIR** antibody an excellent marker for identifying and characterizing cells in various phases of the cell cycle. This document provides detailed application notes and protocols for the use of the **PSTAIR** antibody in flow cytometry, aimed at researchers, scientists, and drug development professionals.

Principle of Application

Flow cytometry allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population. When used for intracellular staining, the **PSTAIR** antibody can quantify the expression levels of CDK1 and CDK2. Since the expression of these kinases fluctuates throughout the cell cycle, with a notable increase during the G2/M phase, the **PSTAIR** antibody, in conjunction with a DNA stain, can be used to accurately dissect cell cycle distribution.

Signaling Pathway and Experimental Workflow

To visualize the role of the **PSTAIR** target proteins (CDK1/CDK2) in the cell cycle and the general workflow for a flow cytometry experiment, the following diagrams are provided.

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-> G2; G2 -> CDK1_CyclinA; CDK1_CyclinA -> G2_M_checkpoint; G2_M_checkpoint ->
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```

Figure 1: Simplified diagram of the cell cycle, highlighting the involvement of **PSTAIR**-recognized CDKs.

```

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```
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```
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```

Figure 2: General experimental workflow for cell cycle analysis using **PSTAIR** antibody and flow cytometry.

Quantitative Data Summary

The optimal concentrations and conditions for flow cytometry experiments using the **PSTAIR** antibody should be empirically determined. The following tables provide a starting point for optimization and typical values observed in such experiments.

Table 1: Recommended Reagent Concentrations and Incubation Times

Parameter	Recommended Range/Value	Notes
Cell Number	0.5 - 1 x 10 ⁶ cells per sample	Ensure a single-cell suspension to avoid clumps.
Fixation	70% ice-cold ethanol	Added dropwise while vortexing to prevent cell aggregation.
PSTAIR Primary Antibody Dilution	1:100 - 1:500	This is a starting range; optimal dilution must be titrated.[3]
Secondary Antibody Dilution	1:500 - 1:2000	Dependent on the specific antibody and fluorochrome.
Primary Antibody Incubation	1 hour at room temperature or overnight at 4°C	Longer incubation at 4°C may improve signal-to-noise ratio.
Secondary Antibody Incubation	30-60 minutes at room temperature, protected from light	
DNA Stain (Propidium Iodide)	20-50 µg/mL	RNase A (50-100 µg/mL) should be included to prevent staining of double-stranded RNA.[4]

Table 2: Typical Data Acquisition and Analysis Parameters

Parameter	Typical Setting/Value	Notes
Flow Cytometer Lasers	488 nm (Blue) for PI, appropriate laser for secondary Ab fluorochrome	
Emission Filters	~617 nm for PI (e.g., PE-Texas Red channel), appropriate filter for secondary Ab	
Data Acquisition Mode	Linear for DNA content (PI)	Logarithmic scale may be used for PSTAIR fluorescence.
Number of Events Collected	10,000 - 50,000 events per sample	
Gating Strategy	1. Gate on single cells using FSC-A vs FSC-H. 2. Gate on the cell population of interest using FSC vs SSC. 3. Analyze DNA content (PI) vs PSTAIR fluorescence.	
Cell Cycle Analysis Software	e.g., ModFit LT™, FlowJo™, FCS Express™	Used to deconvolute DNA histograms into G0/G1, S, and G2/M phases.[5]

Experimental Protocols

Protocol 1: Cell Preparation and Fixation

This protocol is suitable for suspension cell lines such as Jurkat or K562.[6] For adherent cells like HeLa or A549, detach cells using a gentle method such as trypsin-EDTA, followed by quenching with complete media, before proceeding.[7][8]

- Cell Harvest: Collect 0.5 - 1 x 10⁶ cells per sample by centrifugation at 300-400 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet once with 1-2 mL of ice-cold Phosphate Buffered Saline (PBS). Centrifuge as in step 1 and discard the supernatant.

- Fixation: Resuspend the cell pellet in 100 μ L of ice-cold PBS. While gently vortexing, add 900 μ L of ice-cold 70% ethanol dropwise.
- Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.

Protocol 2: Intracellular Staining for PSTAIR and DNA Content

- Rehydration: Pellet the fixed cells by centrifugation at 400-500 x g for 5 minutes. Discard the ethanol and wash the cells twice with 1-2 mL of PBS containing 1% Bovine Serum Albumin (BSA) (Staining Buffer).
- Blocking (Optional): To reduce non-specific antibody binding, incubate the cells in Staining Buffer containing an Fc block reagent for 10-15 minutes at room temperature.
- Primary Antibody Staining: Resuspend the cell pellet in 100 μ L of Staining Buffer containing the appropriately diluted **PSTAIR** primary antibody.
- Incubation: Incubate for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells twice with 1-2 mL of Staining Buffer.
- Secondary Antibody Staining: Resuspend the cell pellet in 100 μ L of Staining Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.
- Incubation: Incubate for 30-60 minutes at room temperature in the dark.
- Washing: Wash the cells twice with 1-2 mL of Staining Buffer.
- DNA Staining: Resuspend the cell pellet in 500 μ L of PBS containing Propidium Iodide (e.g., 50 μ g/mL) and RNase A (e.g., 100 μ g/mL).
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition: Analyze the samples on a flow cytometer. It is recommended to acquire data soon after staining, although fixed and stained cells can often be stored at 4°C in the

dark for up to 24 hours.

Data Analysis and Interpretation

The primary output of this experiment will be a bivariate plot of **PSTAIR** fluorescence intensity versus DNA content (Propidium Iodide fluorescence).

- **G0/G1 Phase:** Cells in the G0/G1 phase will have a 2N DNA content and typically show the lowest level of **PSTAIR** staining.
- **S Phase:** As cells progress through the S phase, their DNA content will increase from 2N to 4N, and a corresponding increase in **PSTAIR** fluorescence is expected.
- **G2/M Phase:** Cells in the G2/M phase will have a 4N DNA content and should exhibit the highest intensity of **PSTAIR** staining, reflecting the peak expression of CDK1.

By gating on the different cell cycle phases based on DNA content, the mean fluorescence intensity (MFI) of **PSTAIR** staining can be quantified for each phase, providing insights into the regulation of CDK expression and cell cycle progression.

Troubleshooting

- **High Background Staining:** This can be due to insufficient washing, non-specific antibody binding, or the presence of dead cells. Ensure thorough washing, consider including a blocking step, and use a viability dye if analyzing live cells prior to fixation.
- **Weak Signal:** The primary or secondary antibody concentration may be too low, or the incubation times may be too short. Titrate the antibodies to determine the optimal concentration. The target protein may also have low expression in the chosen cell type.
- **Poor Resolution of Cell Cycle Peaks:** This can result from improper fixation (cell clumping), a high flow rate during acquisition, or issues with the DNA stain. Ensure a single-cell suspension, use a low flow rate, and check the concentration and incubation time for the DNA stain.[5]

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the **PSTAIR** antibody for in-depth cell

cycle analysis using flow cytometry.

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